Bienvenue dans la boutique en ligne BenchChem!

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one

Positional isomerism Structure-activity relationship α₁-adrenoceptor affinity

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one (CAS 941926-83-6) is a fully synthetic, small-molecule pyridazin-3-one derivative bearing a benzylpiperazine carbonyl substituent at the 6-position, a methoxy group at the 5-position, and a 4-methylphenyl substituent at the N2-position. With a molecular formula of C₂₄H₂₆N₄O₃ and a molecular weight of 418.50 g/mol, the compound satisfies all Lipinski Rule-of-Five criteria (clogP = 1.96; TPSA = 83.44 Ų; HBA = 7; HBD = 2; rotatable bonds = 6), positioning it within oral drug-like chemical space.

Molecular Formula C24H26N4O3
Molecular Weight 418.497
CAS No. 941926-83-6
Cat. No. B2397951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
CAS941926-83-6
Molecular FormulaC24H26N4O3
Molecular Weight418.497
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)OC
InChIInChI=1S/C24H26N4O3/c1-18-8-10-20(11-9-18)28-22(29)16-21(31-2)23(25-28)24(30)27-14-12-26(13-15-27)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3
InChIKeyHRCQTQRYFMPMOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one (CAS 941926-83-6): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one (CAS 941926-83-6) is a fully synthetic, small-molecule pyridazin-3-one derivative bearing a benzylpiperazine carbonyl substituent at the 6-position, a methoxy group at the 5-position, and a 4-methylphenyl substituent at the N2-position . With a molecular formula of C₂₄H₂₆N₄O₃ and a molecular weight of 418.50 g/mol, the compound satisfies all Lipinski Rule-of-Five criteria (clogP = 1.96; TPSA = 83.44 Ų; HBA = 7; HBD = 2; rotatable bonds = 6), positioning it within oral drug-like chemical space [1]. It belongs to the broader class of N-benzyl,N′-arylcarbonylpiperazine derivatives, a scaffold class associated in the literature with acetylcholinesterase inhibition, α₁-adrenoceptor antagonism, COX-2 inhibition, and histamine H3 receptor modulation [2].

Why Generic Substitution Fails for 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one: Positional Isomerism, Piperazine N-Substitution, and Scaffold-Level SAR Drive Divergent Target Engagement


Within the pyridazinone–benzylpiperazine chemotype, even single-atom or positional modifications produce substantial shifts in pharmacological profile. The para-methyl substitution on the N2-phenyl ring of CAS 941926-83-6 creates a steric and electronic environment fundamentally distinct from the ortho-methyl isomer (CAS 941944-39-4), which published SAR studies on related arylpiperazine–pyridazinone series show can alter α₁-adrenoceptor affinity by over an order of magnitude [1]. Similarly, replacing the N-benzyl group on the piperazine with N-diphenylmethyl (CAS 1005303-49-0) increases molecular weight by ~76 Da and introduces a second aromatic ring, raising clogP and altering hydrogen-bonding capacity—modifications that directly impact target binding kinetics and selectivity profiles as documented across pyridazinone H3 receptor antagonist programs [2]. The 5-methoxy substituent on the pyridazinone core, conserved in CAS 941926-83-6, is a critical pharmacophoric element: class-level SAR demonstrates that its absence or replacement with hydrogen eliminates AChE inhibitory activity in thienocycloalkylpyridazinone series [3]. These structure-level differentiations mean that two compounds sharing the same gross chemotype cannot be assumed interchangeable for any given assay endpoint without explicit head-to-head data.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one (CAS 941926-83-6) vs. Its Closest Structural Analogs


Positional Isomer Differentiation: para-Methylphenyl (CAS 941926-83-6) vs. ortho-Methylphenyl Isomer (CAS 941944-39-4) — Impact on Steric Profile and Predicted Receptor Fit

The target compound bears a 4-methylphenyl (para-tolyl) group at the pyridazinone N2 position, while its closest commercially available isomer (CAS 941944-39-4) carries the methyl substituent at the ortho (2-) position. Published SAR on piperazine–pyridazinone derivatives demonstrates that the position of substituents on the N2-aryl ring is a critical determinant of receptor affinity: ortho-alkoxy substituents are described as 'optimal' for α₁-adrenoceptor binding, while para-substituted analogs consistently show reduced affinity within the same chemotype series [1]. Although no direct head-to-head affinity data exist for this specific pair, the broader pyridazinone α₁-AR pharmacophore model predicts differential binding based on the spatial relationship between the aryl substituent and the hydrogen-bond acceptor (HBA) and hydrophobic (HY3) features of the receptor binding pocket [2]. From a procurement standpoint, the para-methyl isomer (CAS 941926-83-6) offers a distinct steric vector compared to the ortho-methyl isomer, making it the appropriate choice for SAR expansion studies targeting para-substituted chemical space.

Positional isomerism Structure-activity relationship α₁-adrenoceptor affinity Steric hindrance Arylpiperazine pharmacology

Piperazine N-Substituent Differentiation: Benzylpiperazine (CAS 941926-83-6) vs. Diphenylmethylpiperazine Analog (CAS 1005303-49-0) — Impact on Lipophilicity, Molecular Bulk, and Predicted CNS Penetration

The target compound features an N-benzyl substituent on the piperazine ring, whereas the commercially available diphenylmethyl analog (CAS 1005303-49-0) replaces the benzyl group with a bulkier benzhydryl (diphenylmethyl) moiety. This substitution increases the molecular weight from 418.50 to 494.60 g/mol (+76.10 Da; +18.2%) and introduces a second phenyl ring, significantly altering the lipophilic and steric profile . Published medicinal chemistry optimization of pyridazinone-based histamine H3 receptor inverse agonists has demonstrated that modifications to the piperazine N-substituent directly control target potency, selectivity, hERG liability, and rat pharmacokinetic properties [1]. The lower MW and clogP of CAS 941926-83-6 (clogP = 1.96) relative to its diphenylmethyl analog position it closer to the optimal CNS drug-like space (MW < 400 preferred; clogP 1–3), which may favor higher free brain fraction in target engagement studies [2]. For procurement purposes, the benzylpiperazine analog offers a less lipophilic, lower-MW starting point for CNS-penetrant lead optimization compared to the bulkier diphenylmethyl congener.

Lipophilicity CNS drug-likeness Piperazine N-substitution Molecular weight Blood-brain barrier penetration

Piperazine vs. Piperidine Carbonyl Differentiation: Benzylpiperazine (CAS 941926-83-6) vs. Piperidine Analog (CAS 946380-18-3) — Impact on Hydrogen-Bonding Capacity, Basicity, and Predicted Polypharmacology

The target compound incorporates a piperazine ring at the 6-carbonyl position, whereas the corresponding piperidine analog (CAS 946380-18-3; 5-methoxy-2-(4-methylphenyl)-6-(piperidine-1-carbonyl)pyridazin-3-one) replaces piperazine with piperidine. This substitution eliminates the secondary amine nitrogen (the N4 of the piperazine ring), reducing the hydrogen-bond acceptor count from 7 to 6 and removing a key site for protonation and receptor ionic interactions [1]. Published pharmacophore models for α₁-adrenoceptor antagonists have identified the positively ionizable (PI) feature of the arylpiperazine moiety as essential for high-affinity binding, with the basic nitrogen forming a critical salt bridge in the receptor orthosteric pocket [2]. The piperidine analog, lacking this second basic nitrogen, is predicted to exhibit substantially reduced affinity at aminergic GPCR targets. Additionally, the benzylpiperazine moiety in CAS 941926-83-6 (but absent in the piperidine analog) has been independently associated with dopamine and serotonin transporter interactions, suggesting a broader polypharmacology potential for the piperazine-containing scaffold [3].

Piperazine pharmacology Hydrogen-bond acceptors Polypharmacology Scaffold hopping CNS receptor engagement

Class-Level Biological Activity Precedent: N-Benzylpiperazine–Pyridazinone Scaffold Demonstrates Sub-Micromolar Human Acetylcholinesterase (hAChE) Inhibition with Selectivity Over Butyrylcholinesterase (hBChE)

Although no direct enzymatic assay data are available for CAS 941926-83-6 itself, a closely related structural class—thienocycloalkylpyridazinones bearing an N-benzylpiperazine moiety—has been systematically profiled for human AChE and BChE inhibition. Several N-benzylpiperazine-based analogs in this series emerged as potent and selective hAChE inhibitors, with IC₅₀ values ranging from 0.17 to 1.23 μM, while exhibiting low to poor activity against hBChE (IC₅₀ = 4.13–9.70 μM), yielding a selectivity index of approximately 4–57-fold for hAChE over hBChE [1]. The N-benzylpiperazine moiety was identified as a critical structural element addressing AChE interaction within this chemotype. The target compound (CAS 941926-83-6) shares the N-benzylpiperazine pharmacophore but replaces the tricyclic thieno-fused core with a simpler monocyclic pyridazinone bearing a 5-methoxy and N2-(4-methylphenyl) substitution pattern. This structural relationship suggests that CAS 941926-83-6 represents a viable, synthetically more accessible scaffold for exploring AChE inhibition within the benzylpiperazine–pyridazinone chemical space, compared to the more complex tricyclic analogs [1].

Acetylcholinesterase inhibition Alzheimer's disease Multi-target-directed ligand N-benzylpiperazine pharmacophore Selectivity index

Physicochemical Drug-Likeness Benchmarking: CAS 941926-83-6 Satisfies All Lipinski and CNS MPO Criteria, Differentiating It from Higher-MW and Higher-clogP Pyridazinone Congeners

Computed physicochemical parameters place CAS 941926-83-6 squarely within both oral drug-like and CNS drug-like chemical space. The compound satisfies all four Lipinski Rule-of-Five criteria without exception: MW = 418.50 (≤500), clogP = 1.96 (≤5), HBA = 7 (≤10), HBD = 2 (≤5) [1]. Furthermore, its CNS MPO desirability score—based on the Wager et al. (2010) six-parameter function incorporating clogP, clogD, MW, TPSA, HBD, and pKa—is predicted to be ≥4.5 out of 6, a threshold associated with high probability of CNS target engagement [2]. In contrast, the diphenylmethylpiperazine analog (CAS 1005303-49-0) with MW 494.60 and estimated clogP >3.5 falls outside the preferred CNS-oral space and incurs a CNS MPO penalty . Similarly, published pyridazinone H3 receptor inverse agonists with sub-nanomolar potency often carry MW >500 and TPSA >90 Ų, profile characteristics that can limit brain penetration despite high target affinity [3]. CAS 941926-83-6 thus offers a favorable balance of low-to-moderate lipophilicity, acceptable MW, and adequate polarity—attributes that reduce the risk of poor solubility, high metabolic clearance, and hERG channel blockade commonly associated with more lipophilic pyridazinone analogs [3].

Drug-likeness Lipinski Rule of Five CNS MPO score Physicochemical optimization Lead-likeness

Optimal Research and Procurement Application Scenarios for 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one (CAS 941926-83-6)


Structure–Activity Relationship (SAR) Expansion of N2-Aryl Substitution in Pyridazinone–Benzylpiperazine Series for Aminergic GPCR Targets

CAS 941926-83-6 is specifically suited for systematic SAR campaigns investigating the effect of para-substitution on the N2-phenyl ring of pyridazinone–benzylpiperazine ligands. Its para-methylphenyl group provides a defined steric and electronic probe complementary to the ortho-methyl isomer (CAS 941944-39-4). Published pharmacophore models for α₁-adrenoceptor antagonists identify the N2-aryl region as engaging the HY3 hydrophobic feature of the receptor binding pocket, where substituent position directly modulates affinity [1]. By procuring both the para-methyl and ortho-methyl isomers in parallel, research groups can deconvolute the positional SAR at aminergic GPCR targets (α₁, α₂, 5-HT₁A) and construct quantitative pharmacophore models that explicitly account for aryl substituent vector effects [2].

Acetylcholinesterase (AChE) Inhibitor Lead Generation Using a Simplified Monocyclic Pyridazinone Scaffold

The N-benzylpiperazine moiety present in CAS 941926-83-6 is a validated pharmacophore for human AChE inhibition, as demonstrated in thienocycloalkylpyridazinone series where N-benzylpiperazine-bearing analogs achieved IC₅₀ values of 0.17–1.23 μM with selectivity over hBChE (IC₅₀ = 4.13–9.70 μM) [3]. CAS 941926-83-6 offers a structurally simplified, synthetically more tractable monocyclic pyridazinone core (MW 418.50 vs. ~520–570 Da for tricyclic analogs) that retains the key benzylpiperazine pharmacophore. This compound serves as a strategic starting point for AChE-focused medicinal chemistry programs that prioritize lower molecular complexity while preserving the validated N-benzylpiperazine AChE-interacting motif [3].

CNS Drug Discovery Programs Requiring Favorable Physicochemical and ADME Starting Points

With a clogP of 1.96, TPSA of 83.44 Ų, MW of 418.50, and zero Lipinski violations, CAS 941926-83-6 occupies a favorable position within both oral and CNS drug-like chemical space [4]. Its CNS MPO desirability score is predicted to be ≥4.5, a threshold associated with high probability of achieving adequate brain exposure [5]. This profile contrasts with higher-MW, higher-clogP pyridazinone analogs (e.g., diphenylmethylpiperazine congener CAS 1005303-49-0; MW 494.60) and many published H3 receptor antagonist leads whose physicochemical properties require significant optimization for CNS penetration [6]. For CNS-targeted lead generation programs—particularly those targeting neurodegenerative or neuropsychiatric indications where benzylpiperazine-containing ligands have established precedent—CAS 941926-83-6 provides a property-balanced starting scaffold that may reduce the extent of multiparameter optimization required downstream [5].

Polypharmacology Screening Cascades Targeting Aminergic and Cholinergic Systems

The structural composition of CAS 941926-83-6—combining a benzylpiperazine moiety (associated with dopamine, serotonin, and noradrenaline transporter/receptor interactions [7]), a pyridazinone core (associated with AChE inhibition, COX-2 inhibition, and PDE4 inhibition [3][8]), and a 4-methylphenyl N2-substituent—makes it a suitable candidate for broad-panel polypharmacology screening. In the context of multi-target-directed ligand (MTDL) strategies for complex CNS disorders such as Alzheimer's disease, where simultaneous engagement of cholinergic and monoaminergic systems is therapeutically desirable, CAS 941926-83-6 offers a single chemical entity capable of interrogating multiple target classes in parallel [3]. Procurement of this compound enables efficient initial screening across aminergic GPCR panels, cholinesterase assays, and broader safety pharmacology panels (hERG, CYP inhibition) without requiring separate synthesis of multiple chemotypes.

Quote Request

Request a Quote for 6-(4-Benzylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.